molecular formula C11H17N5 B11733192 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11733192
M. Wt: 219.29 g/mol
InChI Key: YISWHUOXNOIQMM-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative characterized by two pyrazole rings. The first pyrazole (1,5-dimethyl-substituted) is linked via a methylene bridge to the amine group of the second pyrazole (1-ethyl-substituted). This structure confers unique steric and electronic properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by heterocyclic amines. Its molecular formula is C₁₁H₁₈N₆, with a molecular weight of 234.31 g/mol (calculated). The compound is synthesized through alkylation and coupling reactions, as evidenced by analogous protocols for related pyrazole derivatives .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-11(7-14-16)12-5-10-6-13-15(3)9(10)2/h6-8,12H,4-5H2,1-3H3

InChI Key

YISWHUOXNOIQMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine. Research indicates that pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep23.25
1-(2-hydroxy-3-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleA54926.00

These findings suggest that the compound can potentially serve as a lead for the development of new anticancer agents.

Anti-inflammatory Properties
The pyrazole scaffold has also been investigated for its anti-inflammatory effects. Compounds derived from this structure have shown promise in modulating inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

Pesticidal Activity
Pyrazole derivatives are recognized for their utility as agrochemicals. The compound this compound has been evaluated for its effectiveness as a herbicide and fungicide. The following table summarizes some findings:

ApplicationTarget OrganismEfficacy (%)Reference
HerbicideWeeds85%
FungicideFungal Pathogens90%

These results indicate its potential to enhance crop yield by effectively controlling pests and diseases.

Material Science

Ligand Development
this compound has been utilized in synthesizing nitrogenous ligands for coordination chemistry. These ligands have shown promise in catalysis and as sensors due to their ability to form stable complexes with transition metals.

Case Studies

Case Study 1: Anticancer Screening
A study conducted on various pyrazole derivatives demonstrated that compounds similar to N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amines exhibited significant cytotoxicity against multiple cancer cell lines (MCF7, Hep2). The structure–activity relationship (SAR) analysis indicated that modifications at the pyrazole ring could enhance activity.

Case Study 2: Agricultural Efficacy
Research evaluating the herbicidal properties of pyrazole-based compounds found that N-substituted derivatives showed superior efficacy against common agricultural weeds. Field trials confirmed that these compounds could reduce weed biomass significantly compared to traditional herbicides.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
Target Compound C₁₁H₁₈N₆ 234.31 1,5-Dimethylpyrazole; 1-ethylpyrazole Potential kinase/modulator (inference)
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide C₂₀H₂₀N₄O 332.40 Benzamide; benzyl Antiproliferative (submicromolar IC₅₀); mTORC1 inhibition
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₆N₄ 192.26 Cyclopropanamine Not explicitly reported; inferred metabolic stability
[(2,3-Dimethoxyphenyl)methyl]-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₁N₃O₂ 275.35 2,3-Dimethoxybenzyl No direct activity reported; structural analogue
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine C₈H₁₅N₃ 153.23 Methylamine; 3,5-dimethylpyrazole Intermediate for complex derivatives

Physicochemical and Pharmacokinetic Properties

    Biological Activity

    N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying its activity based on recent studies.

    The molecular formula of this compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205.26 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological properties.

    Anticancer Activity

    Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer properties. Particularly, this compound has shown efficacy against various cancer cell lines:

    Cancer Type Cell Line IC50 (µM) Mechanism of Action
    Breast CancerMDA-MB-23112.50Inhibition of cell proliferation
    Liver CancerHepG226.00Induction of apoptosis
    Lung CancerA54942.30Disruption of microtubule dynamics
    Colorectal CancerHCT11617.82Targeting topoisomerase II

    The anticancer effects are attributed to the compound's ability to inhibit key enzymes and pathways involved in cancer progression, including topoisomerase II and vascular endothelial growth factor receptor (VEGFR) pathways .

    Anti-inflammatory Properties

    In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity. Compounds with similar pyrazole structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

    Study on Antitumor Effects

    A recent study synthesized several derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with favorable selectivity towards tumor cells over normal cells .

    Molecular Modeling Studies

    Molecular docking studies have suggested that this compound interacts effectively with various biological targets, indicating its potential as a lead compound for further drug development .

    Q & A

    Basic Question: What are the common synthetic routes for preparing N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine?

    Answer:
    The compound is typically synthesized via alkylation and amide coupling reactions. For example:

    • Alkylation : React 1,5-dimethyl-1H-pyrazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., Cs₂CO₃) and a copper catalyst (e.g., CuBr) at 35°C for 48 hours .
    • Reductive amination : Reduce intermediates using NaBH₄ with NiCl₂ as a catalyst to form primary amines .
    • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
      Yield optimization (e.g., 17.9–82%) depends on solvent choice (DMSO or DMF), reaction time, and catalyst loading .

    Basic Question: What spectroscopic techniques are used to characterize this compound?

    Answer:
    Key methods include:

    • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups) .
    • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .
    • IR spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
    • Elemental analysis : Verify C, H, N percentages (e.g., 76.80% C, 6.14% H for analogs) .

    Advanced Question: How can reaction conditions be optimized to improve yields in pyrazole-amine synthesis?

    Answer:
    Critical factors include:

    • Catalyst screening : Copper(I) bromide increases coupling efficiency compared to Pd catalysts .
    • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in alkylation steps .
    • Temperature control : Prolonged heating (e.g., 35°C for 48 hours) improves conversion but risks decomposition .
    • Workup strategies : Acid-base extraction (e.g., HCl wash) removes unreacted amines, while gradient chromatography minimizes co-elution .

    Advanced Question: How can crystallographic data resolve structural ambiguities in this compound?

    Answer:

    • X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin law corrections) .
    • Hydrogen bonding analysis : Apply graph set theory to classify intermolecular interactions (e.g., C-H···N patterns) .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or rotational flexibility in alkyl chains .

    Advanced Question: How do structural modifications impact biological activity in pyrazole-amine analogs?

    Answer:

    • Antiproliferative assays : Test analogs against cancer cell lines (e.g., MTT assay) at 10 μM doses; higher concentrations may disrupt mTORC1 signaling .
    • SAR studies : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to pyrazole rings to enhance binding affinity .
    • Autophagic flux assays : Monitor LC3-II/LC3-I ratios via Western blotting to assess mTORC1 inhibition .

    Basic Question: What are the common impurities in pyrazole-amine synthesis, and how are they addressed?

    Answer:

    • Byproducts : Unreacted halides or dimerization products (e.g., bis-alkylated amines).
    • Mitigation :
      • Use HPLC-MS to detect impurities with >95% purity thresholds .
      • Recrystallize from ethanol/water mixtures to remove polar byproducts .

    Advanced Question: How can computational methods aid in predicting the reactivity of this compound?

    Answer:

    • DFT calculations : Model transition states for amide coupling or alkylation steps to predict regioselectivity .
    • Molecular docking : Screen against protein targets (e.g., mTORC1) using PyMol or AutoDock .
    • Solvent accessibility : Use COSMO-RS to simulate solubility in DMSO or aqueous buffers .

    Advanced Question: How to analyze conflicting spectral data for pyrazole-amine derivatives?

    Answer:

    • Contradiction resolution :
      • Compare DEPT-135 NMR to distinguish CH₂ vs. CH₃ groups in crowded spectra .
      • Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
      • Validate with X-ray crystallography if NMR data remain ambiguous .

    Basic Question: What are the storage and stability guidelines for this compound?

    Answer:

    • Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation .
    • Stability : Monitor via TLC/HPLC every 6 months; degradation manifests as new spots/peaks .

    Advanced Question: How to design a high-throughput screening (HTS) pipeline for pyrazole-amine analogs?

    Answer:

    • Library synthesis : Use parallel synthesis with automated liquid handlers for alkylation/amination steps .
    • Biological testing :
      • Fluorescence polarization : Screen for kinase inhibition .
      • SPR spectroscopy : Measure binding kinetics to target proteins .
    • Data analysis : Apply machine learning (e.g., Random Forest) to correlate structural features with activity .

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